Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Ethyl 2,3-diazabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a diazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form epoxides or other oxidized products.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with electrophiles or nucleophiles to substitute functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield reduced amines.
Scientific Research Applications
Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex bicyclic structures.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of epoxides or other oxidized products .
Comparison with Similar Compounds
Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
2,7-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms.
2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl-: This compound has additional methyl groups, which can affect its chemical properties and reactivity.
2,5-Diazabicyclo[2.2.1]heptane:
This compound is unique due to its specific arrangement of atoms and the potential for diverse chemical reactions and applications.
Properties
CAS No. |
64672-08-8 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-2-12-8(11)10-7-4-3-6(5-7)9-10/h6-7,9H,2-5H2,1H3 |
InChI Key |
OJJMLVBGCQWGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2CCC(C2)N1 |
Origin of Product |
United States |
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